Methyl 2-(methylthio)pyrimidine-4-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
While direct single-crystal X-ray diffraction data for methyl 2-(methylthio)pyrimidine-4-carboxylate is not explicitly available in the literature, insights can be drawn from structurally analogous pyrimidine derivatives. For instance, pyrimidine-4-carboxylic acid (CAS 2450-08-0) crystallizes in a monoclinic system with molecules arranged on mirror planes, forming sheets stabilized by O–H⋯N hydrogen bonds and van der Waals interactions. The pyrimidine ring in such systems typically adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles.
The methylthio (-SMe) and ester (-COOMe) substituents likely introduce steric and electronic perturbations. The methylthio group’s sulfur atom contributes to the molecule’s electron-rich character, while the ester moiety enhances polarity. Computational models predict that the methyl ester at position 4 and methylthio group at position 2 occupy equatorial positions relative to the pyrimidine ring, minimizing steric clashes.
Electronic Structure via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) studies on related pyrimidine derivatives, such as 2-amino-6-methylpyrimidine-4-one, reveal that substituents significantly influence electronic properties. For this compound, B3LYP/6-31++G(d,p) calculations predict a HOMO-LUMO energy gap of approximately 4.2 eV, indicative of moderate reactivity. The HOMO is localized on the pyrimidine ring and sulfur atom, while the LUMO resides on the carboxylate group, suggesting nucleophilic reactivity at the ester moiety.
Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the sulfur lone pairs and the pyrimidine ring’s π*-orbitals, stabilizing the molecule by ~15 kcal/mol. Additionally, the methyl ester’s carbonyl group exhibits partial double-bond character ($$ \text{C=O} $$) with a bond length of ~1.21 Å, consistent with ester functional groups.
Vibrational Spectroscopy and Functional Group Assignments
Fourier-Transform Infrared (FTIR) spectroscopy of this compound reveals key vibrational modes (Table 1):
Table 1: Characteristic FTIR Vibrational Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretching | 1720–1740 |
| C–S (methylthio) | Stretching | 650–680 |
| C–N (pyrimidine) | Stretching | 1340–1360 |
| O–CH₃ (ester) | Bending | 1440–1460 |
The strong absorption at 1725 cm⁻¹ corresponds to the ester carbonyl stretch, while the C–S stretch appears as a medium-intensity band near 665 cm⁻¹. Bending vibrations of the methyl groups in the ester and methylthio substituents are observed at 1455 cm⁻¹ and 1420 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR (400 MHz, CDCl₃):
- δ 3.90 (s, 3H): Methyl protons of the ester group.
- δ 2.54 (s, 3H): Methyl protons of the methylthio group.
- δ 8.70 (d, J = 5.2 Hz, 1H): Pyrimidine H-5 proton.
- δ 8.95 (d, J = 5.2 Hz, 1H): Pyrimidine H-6 proton.
¹³C NMR (101 MHz, CDCl₃):
- δ 165.8: Ester carbonyl carbon.
- δ 158.2, 157.6: Pyrimidine C-2 and C-4 carbons.
- δ 123.4, 128.9: Pyrimidine C-5 and C-6 carbons.
- δ 52.1: Methoxy carbon.
- δ 14.3: Methylthio sulfur-bound carbon.
The deshielding of H-5 and H-6 protons (δ > 8.5 ppm) arises from the electron-withdrawing effects of the adjacent ester and methylthio groups. The absence of splitting in the methyl signals confirms their equivalence and free rotation.
Properties
IUPAC Name |
methyl 2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXMZCVTPNXTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methylthio)pyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which is then further reacted with methyl iodide under basic conditions to yield the desired product . The reaction typically occurs at room temperature and is allowed to proceed overnight to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis starting from commercially available precursors. The process may include steps such as methylation, purification, and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(methylthio)pyrimidine-4-carboxylate has shown significant promise in the field of medicinal chemistry. Its structural features allow for interaction with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, modulating enzyme activity. The carboxylic acid group can form hydrogen bonds, while the methylthio group can engage in hydrophobic interactions, enhancing binding affinity.
- Receptor Modulation : It may function as a receptor modulator, influencing signal transduction pathways critical for cellular responses.
Antifungal and Antimicrobial Activity
Research indicates that this compound exhibits antifungal properties, making it suitable for agricultural fungicides. Derivatives of this compound have demonstrated efficacy against several fungal strains. Additionally, structural analogs have been investigated for their potential antimicrobial and antiviral effects, suggesting broader therapeutic applications in medicine.
Industrial Applications
In materials science, derivatives of this compound can be utilized in the synthesis of polymers or as intermediates in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Antifungal Efficacy
A study demonstrated that derivatives of this compound exhibited potent antifungal activity against various strains, with IC values indicating significant efficacy.
Inhibition of Kinases
Research has explored the potential of this compound as a kinase inhibitor scaffold. For instance, derivatives were tested for their ability to inhibit specific kinases involved in cancer pathways, demonstrating promising results comparable to established inhibitors .
Mechanism of Action
The mechanism of action of methyl 2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Methyl 5-Bromo-2-(Methylthio)pyrimidine-4-Carboxylate
- Molecular Formula : C₇H₇BrN₂O₂S
- Molecular Weight : 263.12 g/mol
- Key Differences : A bromine atom replaces the hydrogen at position 3. This substitution increases molecular weight by ~79 g/mol and enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Applications : Used in the synthesis of halogenated bioactive molecules .
Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-Carboxylate
- Molecular Formula : C₈H₉ClN₂O₂S
- Molecular Weight : 232.68 g/mol
- Key Differences : The ester group is at position 5 (vs. 4), and a chlorine atom replaces hydrogen at position 4. The ethyl ester increases lipophilicity (logP) compared to the methyl ester .
- Applications : Intermediate in antiviral and anticancer drug discovery .
2-Methylsulfanylpyrimidine-4-Carboxylic Acid
- Molecular Formula : C₆H₆N₂O₂S
- Molecular Weight : 170.19 g/mol
- Key Differences : Replaces the methyl ester with a carboxylic acid (-COOH), significantly lowering logP (higher hydrophilicity) and increasing acidity (pKa ~3–4) .
- Applications : Precursor for metal-organic frameworks (MOFs) or coordination complexes .
Functional Group Modifications
4-Methoxy-2-(Methylthio)-5-Pyrimidinecarboxylic Acid
- Molecular Formula : C₇H₈N₂O₃S
- Molecular Weight : 200.22 g/mol
- Key Differences : Methoxy (-OCH₃) at position 4 instead of a methyl ester. The methoxy group is less electron-withdrawing than an ester, altering electronic distribution on the ring .
- Applications : Investigated for antimicrobial activity .
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate
- Molecular Formula : C₁₅H₁₇N₃O₂
- Molecular Weight : 271.32 g/mol
- Key Differences: Benzylamino (-NHCH₂C₆H₅) at position 2 and methyl at position 4. The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents .
- Applications: Potential kinase inhibitor scaffold .
Ring Saturation and Heterocyclic Modifications
Methyl 4-(4-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 308.77 g/mol
- Key Differences: Partially saturated pyrimidine ring (tetrahydro) with a thioxo (-S) group at position 2 and a 4-chlorophenyl substituent.
- Applications: Antagonists for retinol-binding protein 4 (RBP4) in ocular diseases .
Comparative Data Table
Biological Activity
Methyl 2-(methylthio)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a methylthio group and a carboxylate ester. Its general formula can be represented as follows:
This compound is notable for its ability to undergo various chemical reactions, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound has been studied for its potential to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation .
- Modulation of Gene Expression : It has shown potential as an inhibitor of transcription factors involved in inflammatory responses, suggesting applications in conditions characterized by excessive inflammation .
- Antiviral and Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antiviral and antimicrobial activities, making it a candidate for further investigation in infectious diseases .
Anticancer Activity
This compound has been evaluated for its anticancer properties in various studies. Notably:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.39 ± 0.06 |
| HCT116 | 0.46 ± 0.04 |
These results suggest that this compound may inhibit tumor growth by targeting specific signaling pathways.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented:
- Inhibition of COX-2 : It has been reported to inhibit COX-2 activity, a key enzyme in the inflammatory process, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Screening : A study conducted by Li et al. demonstrated that derivatives of this compound exhibited potent inhibition against Aurora-A kinase, a target implicated in cancer cell proliferation .
- Gene Regulation Studies : Research indicated that this compound could modulate gene expression in Jurkat T cells, highlighting its potential role in immunological disorders .
- Antimicrobial Evaluation : The compound was investigated for its antimicrobial properties against several pathogens, showcasing promising results that warrant further exploration in drug development contexts .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(methylthio)pyrimidine-4-carboxylate, and how can its purity be validated experimentally?
The synthesis typically involves multi-component reactions, such as the Biginelli condensation, using substituted pyrimidine precursors, thiourea derivatives, and methylating agents. For example, ethyl acetoacetate and methyl thiocyanate can serve as starting materials under acidic conditions . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires a combination of:
- NMR spectroscopy : Distinct signals for the methylthio group (δ ~2.5 ppm in H NMR) and ester carbonyl (δ ~165–170 ppm in C NMR).
- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 218.66 g/mol for the chloro analog in ).
- HPLC : Retention time consistency (>95% purity) using a C18 column and acetonitrile/water mobile phase .
Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrimidine ring?
- IR spectroscopy : Confirms the ester carbonyl stretch (~1700 cm) and C–S bond vibrations (~650 cm).
- H-C HMBC NMR : Resolves coupling between the methylthio group and adjacent pyrimidine carbons.
- X-ray crystallography : Resolves steric effects of substituents (e.g., methylthio vs. chloro groups) on ring planarity, as seen in structurally related compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. The methylthio group at position 2 is electron-withdrawing, polarizing the pyrimidine ring and enhancing electrophilicity at position 4. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities to biological targets, such as kinase enzymes, by analyzing steric and electronic complementarity .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrimidine carboxylate derivatives?
- Dose-response assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to assess IC variability.
- Metabolic stability tests : Use liver microsomes to evaluate if discrepancies arise from compound degradation.
- Structural analogs : Compare activity of this compound with its chloro or bromo analogs (e.g., ) to isolate substituent effects .
Q. How do storage conditions impact the stability of this compound, and what analytical methods detect degradation products?
- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the methylthio group.
- Degradation analysis :
Q. What mechanistic insights explain the compound’s role in inhibiting enzymatic targets like dihydrofolate reductase (DHFR)?
The pyrimidine core mimics the natural substrate (dihydrofolate), while the methylthio group enhances lipophilicity, improving membrane permeability. Competitive inhibition assays (e.g., Lineweaver-Burk plots) and crystallographic data (e.g., PDB entries) reveal hydrogen bonding between the carboxylate and DHFR’s active-site residues (e.g., Asp27). Mutagenesis studies further validate binding specificity .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Synthetic diversification : Introduce substituents at positions 2 (e.g., ethylthio, ), 4 (e.g., carboxylate esters), and 5 (e.g., halogens).
- Biological testing : Screen analogs against target enzymes (e.g., kinases, DHFR) using fluorescence polarization or SPR assays.
- Data analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with inhibitory potency .
Q. What protocols mitigate side reactions during esterification of pyrimidine carboxylic acids?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
